(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone - 2097923-02-7

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone

Catalog Number: EVT-2858449
CAS Number: 2097923-02-7
Molecular Formula: C20H21N5O2
Molecular Weight: 363.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone belongs to a class of chemical compounds known as dipeptidyl peptidase-4 (DPP-4) inhibitors. [, , ] DPP-4 inhibitors are investigated for their potential in treating type 2 diabetes by increasing the levels of incretin hormones in the body, which in turn stimulate insulin production and regulate blood sugar levels. [, ] These compounds are also studied for potential applications in wound healing in diabetic patients. []

Mechanism of Action

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is classified as a DPP-4 inhibitor. [, , ] DPP-4 inhibitors work by selectively binding to and inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). [, ] This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, ] By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP in the body, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and ultimately improved glycemic control. []

Applications

The primary application of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, as suggested by its classification as a DPP-4 inhibitor, lies in the field of diabetes research. [, , ] Specifically, it can serve as a valuable tool in:

Furthermore, its potential role in wound healing in diabetic patients makes it relevant to research focused on diabetic complications and regenerative medicine. []

1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(3-(R)-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound acts as a potent and selective Dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , ] DPP-4 inhibitors like this one are researched for their potential in treating type 2 diabetes and related metabolic disorders. [, , ]
  • Relevance: This compound shares a core structure with (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, specifically the presence of a substituted piperidine ring. The piperidine ring in both compounds is linked to a heterocyclic scaffold, suggesting they belong to a similar chemical class of DPP-4 inhibitors. [, , ]

1-[([1,5]Naphthyridin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: Similar to the previous compound, this molecule demonstrates inhibitory activity against DPP-4, making it a potential candidate for developing antidiabetic drugs. [, , ]
  • Relevance: The structure of this compound closely resembles (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, particularly due to the presence of a substituted piperidine ring linked to a heterocyclic system. This structural similarity suggests they are part of the same broad class of DPP-4 inhibitors. [, , ]

1-[(Quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound exhibits DPP-4 inhibitory activity, showcasing its potential as a therapeutic agent for type 2 diabetes management. [, , ]
  • Relevance: The structural similarity between this compound and (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone lies in the presence of a substituted piperidine ring connected to a heterocyclic framework. This shared structural motif suggests they belong to a similar class of DPP-4 inhibitors. [, , ]

2-((R)-3-Amino-piperidin-1-yl)-3-(but-2-ynyl)-5-(4-methyl-quinazolin-2-ylmethyl)-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one

  • Compound Description: This compound displays DPP-4 inhibitory effects, indicating its potential use in diabetes treatment. [, , ]
  • Relevance: This compound shares a crucial structural feature with (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, namely the substituted piperidine ring linked to a heterocyclic system. This similarity points towards their categorization within the same group of DPP-4 inhibitors. [, , ]

1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-[(2-amino-2-methylpropyl)methylamino]xanthine

  • Compound Description: This compound acts as a DPP-4 inhibitor and holds potential therapeutic value in managing type 2 diabetes. [, ]
  • Relevance: While this compound does not possess the piperidine ring directly attached to the heterocyclic core as seen in (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, it features a similar substituted amine moiety. The presence of this amine group, often crucial for interacting with the DPP-4 enzyme, suggests a potential for comparable biological activity and a possible classification within the same broader group of DPP-4 inhibitors. [, ]

1-[(3-Cyano-quinolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This molecule demonstrates inhibitory activity against DPP-4 and is considered a potential drug candidate for diabetes treatment. [, , ]
  • Relevance: This compound shares a similar structure with (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, particularly the substituted piperidine ring connected to a heterocyclic system, signifying their possible grouping within the same class of DPP-4 inhibitors. [, , ]

1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-[(S)-(2-aminopropyl)methylamino]xanthine

  • Compound Description: This compound acts as a DPP-4 inhibitor, highlighting its potential for use in managing type 2 diabetes. [, ]
  • Relevance: Though this compound does not have the piperidine ring directly attached to the heterocyclic framework like in (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, it possesses a similar substituted amine group. This shared structural motif, often essential for binding to the DPP-4 enzyme, suggests a possibility for similar biological activity and classification within the same broader group of DPP-4 inhibitors. [, ]

1-[(3-Cyano-pyridin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This molecule is a DPP-4 inhibitor and is under investigation for potential applications in diabetes treatment. [, ]
  • Relevance: The structural resemblance between this compound and (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, especially the presence of a substituted piperidine ring linked to a heterocyclic system, suggests they could be grouped within the same class of DPP-4 inhibitors. [, ]

1-[(4,6-Dimethyl-pyrimidin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This compound is a DPP-4 inhibitor and is considered a promising candidate for managing type 2 diabetes. [, ]
  • Relevance: This compound exhibits a striking structural similarity to (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone. Both compounds share a 4,6-dimethylpyrimidin-2-yl group, further strengthening the notion that they belong to a related class of DPP-4 inhibitors. [, ]

1-[(Quinoxalin-6-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

  • Compound Description: This molecule exhibits potent DPP-4 inhibitory activity, making it a potential therapeutic candidate for type 2 diabetes. [, , ]
  • Relevance: This compound shares a high degree of structural similarity with (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone. The most notable similarity is the presence of a quinoxaline moiety, directly connecting the two compounds structurally and highlighting their likely placement within the same class of DPP-4 inhibitors. [, , ]

Properties

CAS Number

2097923-02-7

Product Name

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone

Molecular Formula

C20H21N5O2

Molecular Weight

363.421

InChI

InChI=1S/C20H21N5O2/c1-13-10-14(2)24-20(23-13)27-16-4-3-9-25(12-16)19(26)15-5-6-17-18(11-15)22-8-7-21-17/h5-8,10-11,16H,3-4,9,12H2,1-2H3

InChI Key

UCMWBPFBXZMSKW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.